Product packaging for 3-(2,3,5-Trimethyl-phenoxy)-propylamine(Cat. No.:CAS No. 852956-35-5)

3-(2,3,5-Trimethyl-phenoxy)-propylamine

Cat. No.: B2582514
CAS No.: 852956-35-5
M. Wt: 193.29
InChI Key: YLBULYDKNCXXNR-UHFFFAOYSA-N
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Description

Historical Context and General Chemical Significance of Aryl-Ether-Amine Scaffolds in Research

The aryl-ether-amine scaffold is a recurring structural feature in numerous pharmaceuticals and agrochemicals. nih.gov Historically, the significance of this scaffold became evident with the development of β-adrenergic receptor antagonists, commonly known as beta-blockers, in the 1960s. wikipedia.orgnih.gov These drugs, such as propranolol, revolutionized the treatment of cardiovascular diseases like angina pectoris and hypertension. revespcardiol.orgnih.gov The discovery highlighted the ability of the aryloxypropanolamine structure, a close relative of aryloxypropylamines, to interact with specific biological receptors.

The general structure of an aryl-ether-amine allows for considerable synthetic modification, enabling the fine-tuning of its physicochemical and biological properties. The ether linkage provides a degree of conformational flexibility, while the amine group can be primary, secondary, or tertiary, influencing the compound's basicity and potential for hydrogen bonding. The aromatic ring can be substituted with various functional groups, further modulating the molecule's activity. This versatility has made the aryl-ether-amine scaffold a "privileged scaffold" in drug discovery, with applications extending beyond cardiovascular medicine to include antidepressants and other centrally acting agents. nih.govacs.org For instance, certain 3-aryloxy-3-phenylpropylamines have been investigated for their potential as antidepressant compounds. google.com

Rationale for Investigating Substituted Phenoxypropylamine Architectures

The investigation into substituted phenoxypropylamine architectures is driven by the desire to explore new chemical space and identify compounds with novel or improved biological activities. The substitution pattern on the phenyl ring can significantly impact a molecule's interaction with its biological target. By introducing various substituents, researchers can alter the electronic properties, lipophilicity, and steric profile of the compound.

For example, the nature and position of substituents on the phenoxy ring can influence the molecule's selectivity for different receptor subtypes. This is a critical aspect in modern drug design, aiming to maximize therapeutic efficacy while minimizing off-target effects. The exploration of different substitution patterns is a systematic approach to understanding the structure-activity relationships (SAR) within this class of compounds. The goal is to develop a comprehensive understanding of how specific structural modifications translate into changes in biological function.

Scope and Research Objectives for 3-(2,3,5-Trimethyl-phenoxy)-propylamine

While extensive research exists for the broader class of aryloxypropylamines, specific research findings and objectives for this compound are not widely documented in publicly available literature. Therefore, the scope of inquiry for this particular compound is largely based on the established significance of the aryloxypropylamine scaffold.

The primary research objectives for a compound like this compound would likely involve its synthesis and subsequent evaluation of its biological activity. The trimethyl substitution on the phenoxy ring is a specific structural feature that differentiates it from more commonly studied analogues. Research would aim to understand how this particular substitution pattern influences the compound's properties.

A hypothetical research program for this compound could include the following objectives:

Synthesis and Characterization: Development of an efficient synthetic route to produce the compound with high purity, followed by its full characterization using modern analytical techniques.

Physicochemical Profiling: Determination of key physicochemical properties such as pKa, logP, and solubility, which are crucial for predicting its behavior in biological systems.

Biological Screening: Evaluation of the compound's activity against a panel of biological targets, potentially including those where other aryloxypropylamines have shown activity, such as adrenergic receptors or monoamine transporters.

Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with that of other substituted phenoxypropylamines to elucidate the role of the trimethyl substitution.

Given the lack of specific data, the following table outlines the general properties that would be of interest in the initial investigation of this compound, based on the broader class of aryloxypropylamines.

PropertyDescription
Molecular Formula C12H19NO
Molecular Weight 193.29 g/mol
General Class Aryloxypropylamine
Key Structural Features Trimethyl-substituted phenoxy group, propylamine (B44156) side chain
Potential Research Areas Medicinal chemistry, pharmacology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B2582514 3-(2,3,5-Trimethyl-phenoxy)-propylamine CAS No. 852956-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3,5-trimethylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13/h7-8H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBULYDKNCXXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCN)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. For 3-(2,3,5-Trimethyl-phenoxy)-propylamine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Based on the structure, distinct signals would be expected for the aromatic protons, the three methyl groups on the benzene (B151609) ring, the two methylene groups of the propyl chain adjacent to the oxygen and nitrogen atoms, the central methylene group, and the amine protons. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include signals for the aromatic carbons (both substituted and unsubstituted), the three methyl carbons, and the three carbons of the propyl chain. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR Spectroscopy: To confirm the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal proton-proton couplings, for instance, between the adjacent methylene groups of the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Expected ¹H NMR Data

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic CH ~6.5 - 7.0 Singlet, Doublet
O-CH₂ ~4.0 Triplet
N-CH₂ ~2.9 Triplet
CH₂-CH₂-CH₂ ~2.0 Multiplet
Ar-CH₃ ~2.1 - 2.3 Singlet

Expected ¹³C NMR Data

Carbon Expected Chemical Shift (ppm)
Aromatic C-O ~155
Aromatic C-CH₃ ~130 - 138
Aromatic CH ~110 - 125
O-CH₂ ~68
N-CH₂ ~40
CH₂-CH₂-CH₂ ~30

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₉NO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would likely involve cleavage of the bonds in the propylamine (B44156) chain. Key expected fragments would include:

Cleavage of the C-C bond between the first and second carbons of the propyl chain, leading to a fragment corresponding to the trimethyl-phenoxymethylene cation.

Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of an ethyl radical and the formation of a stable iminium ion, which is often the base peak for primary amines.

Loss of the entire propylamine side chain, resulting in a fragment corresponding to the 2,3,5-trimethylphenol radical cation.

Hypothetical Fragmentation Data

m/z Possible Fragment Ion
193 [M]⁺
150 [M - C₃H₇N]⁺
135 [M - C₃H₈N]⁺
44 [CH₂=NH₂]⁺

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and alkyl groups, the C-O ether linkage, and aromatic C=C bonds.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While N-H and O-H stretches are typically weak in Raman, the aromatic ring vibrations and C-C backbone stretches would be expected to show strong signals. The symmetric vibrations of the molecule would be particularly Raman active.

Expected Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch (amine) 3300-3500 (two bands) Weak
C-H Stretch (aromatic) 3000-3100 Strong
C-H Stretch (aliphatic) 2850-3000 Strong
C=C Stretch (aromatic) 1500-1600 Strong
N-H Bend (amine) 1590-1650 Weak

X-ray Crystallography of Compound and Key Intermediates/Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for a compound in its solid state. To perform this analysis, a suitable single crystal of this compound or a stable derivative would need to be grown. The resulting crystal structure would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal information about the conformation of the molecule and the intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice. As no public crystal structure data is available, this remains a theoretical application for this specific compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

Gas Chromatography (GC): Given the volatility of the compound, GC, likely coupled with a mass spectrometer (GC-MS), would be an effective method for assessing its purity and identifying any potential impurities. The retention time would be characteristic of the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would also be a suitable method for purity determination. A UV detector could be used, as the trimethylphenyl group is a chromophore. The purity would be assessed by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC would be used for rapid analysis of reaction progress during synthesis and for a preliminary assessment of purity. The retention factor (Rf) would be characteristic of the compound in a given solvent system.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical methods are employed to understand the electronic structure, geometry, and reactivity of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for calculating the optimized geometry and electronic properties of molecules. For derivatives similar to 3-(2,3,5-Trimethyl-phenoxy)-propylamine, such as 3-phenylpropylamine, DFT calculations are often performed using methods like Becke-3-Lee-Yang-Parr (B3LYP) with a 6-311++G(d,p) basis set to determine structural parameters. academie-sciences.frresearchgate.net These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

The optimized structural parameters, including bond lengths, bond angles, and dihedral angles, define the molecule's geometry. For instance, in a related compound, phenylephrine, DFT calculations using the B3LYP/6-311+G(d,p) basis set have been used to obtain its optimized structure. nih.gov Such studies are fundamental to understanding the molecule's shape and steric properties.

Table 1: Representative DFT-Calculated Parameters for Amine Derivatives Note: This table presents typical data obtained from DFT studies on related amine compounds, illustrating the type of information generated in such analyses.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the amine group).

Green Regions : Represent areas of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the propylamine (B44156) group and the oxygen atom of the phenoxy group, identifying them as primary sites for electrophilic interaction. Conversely, positive potential would be concentrated on the hydrogen atoms of the amine group. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is needed for electronic transitions. edu.krd

In computational studies, the energies of these orbitals are calculated to predict the molecule's reactivity. The HOMO-LUMO gap helps to characterize the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Representative Frontier Orbital Energies from DFT Calculations Note: This table provides example values for related molecules to illustrate the data obtained from FMO analysis.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are used to study the physical movements and conformational flexibility of atoms and molecules over time.

Conformational analysis involves identifying the different spatial arrangements (conformations) of a molecule and determining their relative stabilities. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible. Computational methods can be used to explore the potential energy surface and identify low-energy, stable conformers. nih.gov

These analyses help to understand the molecule's preferred shape in different environments, which is crucial for its biological activity and interactions. The energy landscape provides a map of all possible conformations and their corresponding energy levels, revealing the most probable structures. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govchemrxiv.org This method is extensively used in drug design to predict the binding affinity and interaction patterns between a potential drug molecule and its biological target. researchgate.net

In a typical docking simulation, this compound would be treated as the ligand, and its interactions with the active site of a target protein would be evaluated. The simulation calculates a docking score, which is an estimate of the binding free energy. A lower (more negative) docking score generally indicates a stronger, more favorable binding interaction. nih.govplos.org The results also provide a detailed view of the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. chemrxiv.org

Table 3: Illustrative Molecular Docking Results Note: This table shows example data from a typical docking study to demonstrate how binding affinities are reported.

Prediction of Molecular Properties for Structure-Activity Relationship Modeling

Computational, or in silico, methods are instrumental in the early stages of drug discovery and chemical research for predicting the properties of molecules, thereby helping to forecast their pharmacokinetic behavior. These predictions are vital for building structure-activity relationship (SAR) models, which correlate a molecule's chemical structure with its biological activity. By calculating key molecular descriptors for this compound, researchers can estimate its likely absorption, distribution, metabolism, and excretion (ADME) characteristics without initial laboratory experiments.

In silico tools provide rapid predictions of these values. For this compound, the predicted XLogP3 value is 2.4. nih.gov This value suggests a moderate degree of lipophilicity. Compounds with logP values in this range are often capable of permeating biological membranes. nih.gov The optimal logP range for oral bioavailability is generally considered to be between 0 and 3. nih.gov

Table 1: Predicted Lipophilicity Data for this compound

Descriptor Predicted Value Method/Source

The Topological Polar Surface Area (TPSA) is a molecular descriptor calculated as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.orgopeneducationalberta.ca It is a valuable predictor of a drug's ability to permeate cell membranes and is frequently used to forecast oral bioavailability and blood-brain barrier (BBB) penetration. nih.govresearchgate.net TPSA is calculated based on the 2D structure of a molecule, avoiding the need for 3D conformational analysis. nih.gov

Generally, molecules with a TPSA greater than 140 Ų are considered to have poor cell membrane permeability, while those with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier. wikipedia.org The calculated TPSA for this compound is 35.3 Ų. nih.gov This relatively low value suggests that the compound is likely to be well-absorbed and capable of permeating biological membranes. wikipedia.org

Table 2: Predicted Topological Polar Surface Area (TPSA) for this compound

Descriptor Predicted Value Method/Source
TPSA 35.3 Ų PubChem nih.gov
Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
Nitrogen

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modifications of the Aromatic Moiety

The presence and positioning of methyl groups on the phenoxy ring are critical determinants of the compound's activity. The specific 2,3,5-trimethyl substitution pattern of the parent compound creates a distinct electronic and steric profile that influences its binding affinity and selectivity. Studies on related compounds have shown that the number and location of methyl groups can significantly alter the molecule's interaction with target proteins. For instance, in some systems, a methyl group at a specific position can enhance activity by fitting into a hydrophobic pocket within the binding site, while in other cases, it may introduce steric hindrance that is detrimental to binding. The relative positioning of the methyl groups also affects the electron distribution of the aromatic ring, which can impact electrostatic interactions with the target.

The introduction of substituents other than methyl groups, such as halogens or alkoxy groups, on the phenoxy ring provides further insights into the SAR. Halogens, for example, can alter the electronic properties of the ring through their inductive and resonance effects, and their size can influence steric interactions. In a series of halogenated phenylethanolamines and phenoxypropanolamines, it was found that 2,5-dihalogenated derivatives were more effective beta-receptor blockers than their 2,4-dihalogenated counterparts, while 3,4-dihalogenation resulted in the weakest effects. researchgate.net This highlights the importance of the substitution pattern on the aromatic ring for biological activity.

Alkoxy groups, on the other hand, can introduce both steric bulk and hydrogen bonding capabilities, depending on their size and orientation. The strategic placement of these groups can be used to probe for specific interactions within the binding site, such as hydrogen bond donors or acceptors, and to modulate the compound's lipophilicity.

Variations in the Propylamine (B44156) Chain

The three-carbon propylamine chain is a crucial linker that provides the necessary spacing and flexibility for the amine group to interact with its target. Altering the length of this chain can have a profound impact on activity. A shorter or longer chain may misalign the key interacting groups, leading to a loss of potency.

Branching on the alkyl chain can also significantly affect the compound's properties. The introduction of methyl or other small alkyl groups on the chain can restrict conformational flexibility, which may lock the molecule into a more or less active conformation. Furthermore, branching can introduce new chiral centers, and it is often observed that different stereoisomers exhibit distinct biological activities.

Substitution on the alkyl chain, particularly on the nitrogen atom of the propylamine, is another important area of SAR exploration. N-alkylation can influence the basicity of the amine and introduce steric bulk that can either enhance or hinder binding. The nature of the N-substituent can also impact the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

Modifications at the Amine Functionality

The amine functionality of aryloxypropylamine compounds is a critical determinant of their biological activity. Modifications at this site, including alterations between primary, secondary, and tertiary amines, as well as cyclization or further derivatization, have been shown to significantly impact the pharmacological profile of these molecules.

Structure-activity relationship (SAR) studies on aryloxypropylamine derivatives have demonstrated that the nature of the amine group—whether it is primary, secondary, or tertiary—plays a pivotal role in their biological effects. Research into the antibacterial properties of a series of 1,3-bis(aryloxy)propan-2-amines, a class of compounds structurally related to 3-(2,3,5-Trimethyl-phenoxy)-propylamine, has revealed a strong preference for a primary amine for potent activity against Gram-positive bacteria. nih.govnih.gov

In a study by Serafim et al., a series of N-substituted derivatives of 1,3-bis(aryloxy)propan-2-amines were synthesized and evaluated for their antibacterial activity. The results indicated a significant loss of activity upon substitution of the primary amine. Both secondary and tertiary amine derivatives were found to be inactive, suggesting that the presence of a primary amine is a crucial structural requirement for the antibacterial effects of these compounds. nih.gov This highlights the importance of the unsubstituted amine group for interaction with the biological target.

The following table summarizes the antibacterial activity of a parent primary amine compound from the study and its N-substituted derivatives, illustrating the impact of amine substitution.

Data derived from a study on 1,3-bis(aryloxy)propan-2-amines, which are structurally related to this compound. nih.gov

Further modifications of the amine functionality through cyclization or the introduction of different substituents can lead to a diverse range of pharmacological activities. While specific studies on the cyclization of this compound are not extensively available, the broader class of aryloxyaminopropanols has been explored with various heterocyclic amine moieties. For instance, the incorporation of piperazine (B1678402) derivatives has been investigated in the context of their anxiolytic, vasodilatory, and antihypertensive activities.

The synthesis of N-substituted heterocyclic derivatives often involves the reaction of a suitable precursor with a cyclic secondary amine, such as morpholine, piperidine, or piperazine. These modifications can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, basicity, and steric profile, thereby influencing its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For aryloxypropanolamine analogues, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticonvulsant and cytochrome P450 inhibitory effects. derpharmachemica.comresearchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. For aryloxypropanolamines, this would involve a set of analogues with varying substituents on the aromatic ring and the amine group.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Such as LUMO (Lowest Unoccupied Molecular Orbital) energy and partial charges, which describe the electronic properties of the molecule.

Steric Descriptors: Including van der Waals volume and Connolly solvent-excluded volume, which relate to the size and shape of the molecule.

Thermodynamic Descriptors: Such as van der Waals energy, which provides information on the stability of the molecule.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For instance, in a QSAR study on aryloxypropanolamine analogues with anticonvulsant activity, it was found that descriptors such as van der Waals energy, LUMO, and Connolly solvent-excluded volume played a significant role in determining the activity. derpharmachemica.com Such models can be instrumental in predicting the activity of new, unsynthesized analogues and guiding the design of more potent compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to aryloxypropanolamines. nih.gov These approaches consider the 3D structure of the molecules and the surrounding fields to provide a more detailed understanding of the steric, electrostatic, and hydrophobic interactions that govern biological activity.

The following table outlines the types of descriptors and statistical methods commonly employed in QSAR studies of aryloxypropanolamine derivatives.

Derivatization and Exploration of Novel Scaffolds

Synthesis of Molecular Probes for Chemical Biology Studies

The primary amine of 3-(2,3,5-trimethyl-phenoxy)-propylamine is a key site for the attachment of reporter groups, such as fluorophores, to create molecular probes. These probes can be instrumental in chemical biology for visualizing and studying biological processes. The synthesis would typically involve the reaction of the amine with a fluorophore that has a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

For instance, a common strategy would be the coupling of this compound with a bright and photostable dye. The choice of fluorophore would depend on the specific application, including the desired excitation and emission wavelengths.

Table 1: Potential Fluorophores for Derivatization

Fluorophore ClassReactive Group for Amine CouplingPotential Application
FluoresceinIsothiocyanate (FITC)Cellular imaging
RhodamineN-Hydroxysuccinimide (NHS) esterFluorescence microscopy
BODIPYN-Hydroxysuccinimide (NHS) esterLive-cell imaging
Cyanine DyesN-Hydroxysuccinimide (NHS) esterIn vivo imaging

Conjugation Strategies for Material Science Applications (e.g., polymers, sensors)

In material science, the this compound scaffold can be incorporated into polymers or attached to surfaces to create functional materials. The primary amine allows for covalent linkage to polymer backbones or sensor surfaces. For example, it could be grafted onto polymers containing reactive side chains, such as those with carboxylic acid or epoxy groups.

Such modifications could imbue the resulting material with new properties. For instance, conjugation to a conductive polymer could lead to the development of a novel sensor, where the phenoxypropylamine moiety acts as a recognition element.

Development of Hybrid Molecules Incorporating the Phenoxypropylamine Core

The concept of hybrid molecules involves combining two or more pharmacophores or functional moieties to create a new single entity with potentially enhanced or synergistic properties. The this compound core can serve as a foundational building block in the design of such hybrids.

The amine group can be used as a handle to link to another bioactive molecule through an amide, urea, or other stable covalent bond. The choice of the linked molecule would be guided by the desired biological target or functional outcome.

Diversification Library Synthesis Based on the Core Structure

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. The this compound structure is an attractive starting point for the generation of a chemical library.

By systematically varying the substituents on the aromatic ring, modifying the length or branching of the propyl chain, and reacting the primary amine with a diverse set of building blocks, a large and varied library of compounds can be synthesized. This approach allows for the exploration of a broad chemical space around the core phenoxypropylamine scaffold, which can be valuable for the discovery of new bioactive compounds.

Analytical Method Development for Research Purposes

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the quantitative analysis and impurity profiling of non-volatile organic compounds like 3-(2,3,5-Trimethyl-phenoxy)-propylamine. A reverse-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's moderate polarity.

Method development would focus on optimizing separation parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products. The primary amine in the structure necessitates the addition of a modifier to the mobile phase, such as formic acid or trifluoroacetic acid, to protonate the amine. This minimizes peak tailing that can occur from interactions with residual silanol (B1196071) groups on the stationary phase, thereby improving peak shape and resolution.

The trimethyl-phenoxy group acts as a chromophore, allowing for straightforward detection using a UV detector. The wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV spectrum.

A typical set of starting conditions for method development is presented below.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax (e.g., ~275 nm)
Injection Volume 10 µL

Once developed, the method must be validated to ensure its suitability for its intended purpose. Validation would include assessing linearity, precision, accuracy, and specificity. The table below shows representative data from a hypothetical linearity study.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,550
50759,900
1001,525,100

Linearity Results: Correlation Coefficient (r²) > 0.999

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. nih.gov It is particularly useful for analyzing process impurities, residual solvents, or volatile derivatives of a target compound. mdpi.com Direct analysis of a primary amine like this compound by GC can be challenging due to its polarity, which can lead to poor peak shape and interaction with the GC column.

To overcome this, derivatization is often employed. The primary amine can be converted into a less polar, more volatile derivative, for instance, through acylation (e.g., using trifluoroacetic anhydride) or silylation (e.g., using BSTFA). This process improves chromatographic performance and yields characteristic mass spectra that aid in structural confirmation. nih.gov

GC-MS is exceptionally well-suited for impurity profiling, where it can detect and tentatively identify unknown substances by comparing their mass spectra to established libraries (e.g., NIST). thermofisher.comglobalresearchonline.net This is crucial for understanding the reaction byproducts and ensuring the purity of the synthesized compound.

A hypothetical GC-MS method for analyzing potential volatile impurities from the synthesis process is outlined below.

ParameterCondition
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Potential ImpurityExpected Retention Time (min)Key Mass Fragments (m/z)
2,3,5-Trimethylphenol~8.5136, 121
1-Chloro-3-bromopropane~4.2121, 76, 41
Acetonitrile~2.141, 40

Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided no other components in the sample absorb at the analytical wavelength. The method is based on the Beer-Lambert law.

The initial step in developing a spectrophotometric assay is to determine the wavelength of maximum absorbance (λmax) of the compound. This is achieved by recording the UV spectrum of a dilute solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol). The presence of the substituted benzene (B151609) ring results in characteristic UV absorption. researchgate.net

A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This curve is used to calculate the concentration of unknown samples. While less specific than HPLC, this method is highly useful for routine concentration checks of relatively pure solutions.

For enhanced specificity or sensitivity, a derivatization reaction can be employed to produce a colored product that absorbs in the visible region. For example, primary amines can react with reagents like p-dimethylaminobenzaldehyde (p-DMAB) in an acidic medium to form a colored Schiff base, which can be quantified colorimetrically. ekb.eg

The table below presents example data for a typical UV spectrophotometry calibration curve.

Concentration (mg/L)Absorbance at λmax (~275 nm)
2.00.152
4.00.305
6.00.458
8.00.610
10.00.761

Linearity Results: Correlation Coefficient (r²) > 0.998

Development of Robust Separation and Purification Techniques

The isolation and purification of this compound from a crude reaction mixture is a critical step to obtain material of high purity for research purposes. The compound's basic nature is a key property to be exploited during purification.

Liquid-Liquid Extraction (LLE): This is a primary purification step. The crude reaction mixture can be dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and partition into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted back into an organic solvent.

Column Chromatography: For further purification, flash column chromatography is commonly used. Due to the basicity of the amine, standard silica (B1680970) gel can cause significant peak tailing and even irreversible adsorption. To mitigate this, the mobile phase is often treated with a small amount of a base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, or a pre-treated basic stationary phase like basic alumina (B75360) could be used. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and a small percentage of methanol, would be effective.

Preparative HPLC: For obtaining very high purity material (>99%), preparative reverse-phase HPLC is the method of choice. The conditions would be scaled up from the analytical HPLC method, using a larger column and higher flow rates to process larger quantities of the compound.

The following table compares the different purification techniques.

TechniquePrinciplePrimary UseAdvantagesLimitations
Liquid-Liquid Extraction Differential solubility based on pHGross separation from non-basic impuritiesFast, inexpensive, high capacityLow resolution, solvent intensive
Flash Column Chromatography Adsorption onto a solid phase (e.g., silica gel)Main purification step for moderate quantitiesGood resolution for different compound classesCan be slow, requires solvent, amine tailing can be an issue
Preparative HPLC Reverse-phase partitioningFinal polishing step for high-purity materialVery high resolution and purityExpensive, lower capacity, requires specialized equipment

Q & A

Q. What are the optimal synthetic routes for 3-(2,3,5-Trimethyl-phenoxy)-propylamine?

The compound can be synthesized via nucleophilic aromatic substitution. For example, 4-(2,3,5-Trimethylphenoxy)phthalonitrile was prepared using 2,3,5-trimethylphenol and 4-nitrophthalonitrile in DMF with K₂CO₃ as a base, yielding 73.51% . Adapting this method, the propylamine derivative may involve substituting the nitrile group with an amine via reduction or alkylation. Key parameters include solvent polarity (DMF enhances nucleophilicity), base strength, and reaction temperature (typically 60–80°C).

Q. Which spectroscopic techniques are critical for structural validation?

Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and amine protons. Infrared (IR) spectroscopy confirms functional groups (e.g., C-O-C at ~1250 cm⁻¹, NH₂/NH stretches at 3300–3500 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Elemental analysis validates purity .

Q. How does steric hindrance from the 2,3,5-trimethylphenyl group influence reactivity?

The ortho-methyl groups increase steric bulk, potentially reducing nucleophilic substitution rates. Comparative studies with less hindered analogs (e.g., 3-(4-methylphenoxy)propylamine) show slower reaction kinetics in amine-functionalized systems . X-ray crystallography or computational modeling (e.g., Gaussian 09W) can quantify steric effects .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reaction pathways?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electron distribution and reactive sites. For 4-(2,3,5-Trimethylphenoxy)phthalonitrile, HOMO-LUMO gaps indicated electrophilic nitrile reactivity . Similar approaches can predict amine protonation states or interaction with biological targets (e.g., polyamine-binding enzymes) .

Q. How can regioselectivity challenges in functionalizing the phenoxy group be addressed?

Steric and electronic factors dictate regioselectivity. Methyl groups at 2,3,5-positions deactivate the ring, directing electrophiles to para positions. Protecting group strategies (e.g., tert-butyldimethylsilyl) or catalytic methods (e.g., Pd-mediated coupling) may improve yield .

Q. What are the implications of this compound in polyamine metabolism studies?

Polyamine analogs often inhibit enzymes like ornithine decarboxylase (ODC). While this compound is not directly studied, structural similarities to spermidine/spermine suggest potential as a competitive inhibitor. Enzyme assays (e.g., radiolabeled substrate turnover) and cell viability tests are required .

Data Contradiction and Optimization

Q. How can discrepancies in reported synthetic yields be resolved?

Variability in yields (e.g., 73.51% for a related compound vs. lower yields in other studies) may stem from purification methods (e.g., column chromatography vs. recrystallization) or substrate purity. Systematic optimization via Design of Experiments (DoE) can isolate critical factors (e.g., molar ratio, solvent) .

Q. Why do NMR spectra of similar amines show conflicting splitting patterns?

Dynamic effects (e.g., amine inversion) or solvent polarity may alter splitting. Deuterated solvents (e.g., D₂O for NH protons) or variable-temperature NMR can resolve ambiguities. For 3-(4-methylphenoxy)propylamine, coupling constants (J = 6–8 Hz) confirm propylamine chain conformation .

Application-Oriented Questions

Q. Can this compound serve as a ligand in coordination chemistry?

The amine and phenoxy groups act as donor sites. Testing with transition metals (e.g., Co²⁺, Cu²⁺) via UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry can assess complex stability. Related phthalocyanine complexes show catalytic activity in oxidation reactions .

Q. What role might it play in CO₂ capture materials?

Amine-impregnated adsorbents (e.g., silica gel) leverage amine-CO₂ carbamate formation. While this compound is unexplored here, its hydrophobicity (due to methyl groups) could enhance moisture resistance in solid sorbents. Thermogravimetric analysis (TGA) and breakthrough experiments are needed .

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